molecular formula C23H24N2O5 B11386112 3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11386112
M. Wt: 408.4 g/mol
InChI Key: HRGYIRQOZYTGIQ-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with 2-methoxyphenylamine under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and addition of propanoic acid, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents is common to enhance the reaction rate and yield. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)propionic acid
  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-
  • 2-Amino-3-(4-hydroxyphenyl)-propanoic acid

Uniqueness

Compared to similar compounds, 3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid stands out due to its unique structure, which allows for a diverse range of chemical reactions and applications

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

3-[1-[2-(2-methoxyanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H24N2O5/c1-29-18-11-7-16(8-12-18)20-13-9-17(10-14-23(27)28)25(20)15-22(26)24-19-5-3-4-6-21(19)30-2/h3-9,11-13H,10,14-15H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

HRGYIRQOZYTGIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC=C3OC)CCC(=O)O

Origin of Product

United States

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